molecular formula C16H16N8O B2617833 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1226427-36-6

3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2617833
CAS No.: 1226427-36-6
M. Wt: 336.359
InChI Key: RGVWHSLEADHYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetically designed heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure integrates three distinct nitrogen-containing heterocycles—a pyridazine core, a piperazine spacer, and terminal pyrazine and pyrazole units. This assembly is characteristic of scaffolds developed for targeting enzyme active sites, particularly protein kinases . The pyridazine ring is a common pharmacophore in modulating various biological targets , and its substitution with a 1H-pyrazol-1-yl group at the 6-position is a feature observed in other crystallographically characterized compounds . The piperazine linker, capped with a pyrazine-2-carbonyl group, offers a conformational constraint and hydrogen bonding capacity that is often leveraged to improve potency and selectivity in inhibitor design. Consequently, this compound serves as a versatile and complex building block for researchers investigating new therapeutic agents, especially in oncology for targets like the c-Met kinase pathway, where similar triazole-fused diazine structures have shown potent inhibitory activity . It is also a valuable intermediate for constructing more elaborate polyheterocyclic systems for chemical biology studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrazin-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-12-17-5-6-18-13)23-10-8-22(9-11-23)14-2-3-15(21-20-14)24-7-1-4-19-24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWHSLEADHYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures that include the formation of intermediate compounds. One common synthetic route involves the reaction of pyrazine-2-carboxylic acid with piperazine to form the pyrazine-2-carbonyl piperazine intermediate. This intermediate is then reacted with 6-chloropyridazine and 1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of tuberculosis treatment, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Substituents at 3-Position Substituents at 6-Position Key Features References
Target Compound C₁₄H₁₃N₇O 4-(Pyrazine-2-carbonyl)piperazin-1-yl 1H-pyrazole Pyrazine carbonyl enhances H-bonding -
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₁H₁₄N₆ Piperidin-1-yl 1H-pyrazole Reduced polarity due to aliphatic piperidine
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine C₁₄H₁₃ClFN₅ 4-(2-Fluorophenyl)piperazin-1-yl Chlorine Fluorophenyl group enhances lipophilicity
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one C₁₄H₁₄ClN₅O 4-(4-Chlorophenyl)piperazin-1-yl Ketone (3(2H)-pyridazinone) Ketone introduces polarity and H-bonding
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₁H₁₄N₆ Piperazin-1-yl 1H-pyrazole Unsubstituted piperazine; basic nitrogen

Biological Activity

The compound 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N7OC_{12}H_{15}N_7O, with a molecular weight of approximately 255.3 g/mol. The structure consists of a pyridazine core substituted with a pyrazine carbonyl piperazine and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₂H₁₅N₇O
Molecular Weight255.3 g/mol
IUPAC NameThis compound
SMILESNc1c[nH]nc1C(=O)N2CCN(CC2)c1cnccn1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Core : The pyridazine ring is synthesized through the condensation of hydrazine with appropriate dicarbonyl compounds.
  • Substitution Reactions : The piperazine moiety is introduced via nucleophilic substitution with pyrazine derivatives under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in neurotransmitter metabolism. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the breakdown of neurotransmitters such as serotonin and dopamine.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Monoamine Oxidase :
    • A study demonstrated that derivatives similar to this compound exhibited potent inhibition of MAO-A and MAO-B, with IC50 values indicating high selectivity for MAO-B, making them potential candidates for treating neurodegenerative disorders like Alzheimer's disease .
    • The reversible nature of the inhibition was confirmed through dialysis recovery studies, showing significant reversibility compared to irreversible inhibitors .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays using L929 fibroblast cells revealed that while some derivatives caused significant cell death at higher concentrations, the compound showed lower cytotoxic effects, suggesting a favorable safety profile .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound binds effectively to the active sites of MAO-B, supporting its potential as a selective inhibitor .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often prepared by reacting chloropyridazine intermediates with piperazine or pyrazole precursors under reflux in aprotic solvents like DMF or THF. Optimization includes adjusting temperature (e.g., 80–120°C), stoichiometry of reactants (e.g., 1:1.2 molar ratio), and catalysts (e.g., Pd-based catalysts for cross-coupling) . Purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization, achieving yields up to 85% .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond angles (e.g., C–N–C ~115–125°) and dihedral angles between aromatic rings (e.g., 36.3° between pyridazine and benzene rings). Complementary techniques include NMR (¹H/¹³C for proton environments), HPLC-MS for purity (>95%), and FT-IR for functional group identification (e.g., carbonyl stretching at ~1650 cm⁻¹) .

Q. What are the primary pharmacological targets of pyridazine-piperazine hybrids, and how are preliminary bioassays designed?

  • Methodology : Pyridazine derivatives are screened for anti-bacterial, anti-viral, or kinase inhibition activity. For example, in vitro assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) or HIV-1 protease inhibition (IC₅₀ ≤ 10 µM) are common. Assays use microdilution methods or fluorescence-based enzymatic readouts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be elucidated for this compound’s piperazine-pyridazine core?

  • Methodology : Systematic substitution of the pyrazine-carbonyl or pyrazole moieties is performed. For example, replacing pyrazine with pyrimidine alters solubility and target affinity. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes to targets like PARP-1 or EGFR. Experimental validation via IC₅₀ comparisons (e.g., ±5 µM shifts) confirms SAR trends .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology : Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) are addressed by standardizing assay protocols. For instance, controlling ATP concentrations in kinase assays or using isogenic cell lines reduces variability. Meta-analyses of published data (e.g., 10–15 studies) identify outliers due to impurity levels (>5% by HPLC) or solvent effects (DMSO vs. aqueous buffers) .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

  • Methodology : Dynamic molecular simulations (MD, 100 ns trajectories) reveal rotational freedom in the piperazine ring, affecting binding pocket accessibility. SC-XRD data (e.g., chair conformation of piperazine) and thermodynamic studies (ΔG binding via ITC) correlate flexibility with entropy-driven binding .

Q. What experimental designs assess the environmental fate of this compound in ecological risk studies?

  • Methodology : Long-term environmental impact studies (e.g., 5-year field trials) measure biodegradation rates (half-life ≥30 days) and bioaccumulation in model organisms (e.g., Daphnia magna). HPLC-UV or LC-MS/MS quantifies residues in soil/water, while toxicity assays (e.g., LC₅₀ for algae) evaluate ecological risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.